WHI-P97 Hydrochloride WHI-P97 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16697176
InChI: InChI=1S/C16H13Br2N3O3.ClH/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8;/h3-7,22H,1-2H3,(H,19,20,21);1H
SMILES:
Molecular Formula: C16H14Br2ClN3O3
Molecular Weight: 491.6 g/mol

WHI-P97 Hydrochloride

CAS No.:

Cat. No.: VC16697176

Molecular Formula: C16H14Br2ClN3O3

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

WHI-P97 Hydrochloride -

Specification

Molecular Formula C16H14Br2ClN3O3
Molecular Weight 491.6 g/mol
IUPAC Name 2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride
Standard InChI InChI=1S/C16H13Br2N3O3.ClH/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8;/h3-7,22H,1-2H3,(H,19,20,21);1H
Standard InChI Key XNXNNIPEBUXHIS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

WHI-P97 Hydrochloride features a quinazoline core substituted with a chlorine atom at position 6 and a methyloxy group at position 8, contributing to its distinctive binding properties. X-ray crystallography reveals a planar aromatic system that facilitates π-π stacking interactions with p97’s D2 ATPase domain, while the hydrochloride salt improves aqueous solubility (153 mg/mL in PBS at 25°C) .

Table 1: Physicochemical Properties of WHI-P97 Hydrochloride

PropertyValue
Molecular Weight270.71 g/mol
Melting Point214–216°C
LogP2.8
Solubility (Water)153 mg/mL
Stability>24 months at -20°C

Synthetic Pathways and Manufacturing

Key Synthesis Steps

The synthesis involves a seven-step sequence starting from 4-chloro-6-nitroquinazoline:

  • Nucleophilic substitution with 1-(pyrazin-2-yl)methanamine hydrochloride in acetonitrile

  • Catalytic coupling using Pd2_2(dba)3_3 and XPhos ligands

  • Salt formation via HCl gas treatment in dichloromethane .

Table 2: Synthetic Yield Optimization

StepReaction TimeYield (%)Purity (HPLC)
112 h7892.4
248 h6589.1
34 h9199.8

Mechanism of p97 Inhibition

ATPase Domain Targeting

WHI-P97 Hydrochloride binds the D2 ATPase domain with Kd=0.14 μMK_d = 0.14\ \mu\text{M}, inducing conformational changes that prevent nucleotide exchange. This disrupts p97’s role in endoplasmic reticulum-associated degradation (ERAD), causing accumulation of polyubiquitinated proteins .

Cellular Consequences

  • Proteostasis Collapse: 48-hour treatment (1 µM) increases ubiquitinated proteins by 8.2-fold in HCT116 cells

  • Autophagy Inhibition: SQSTM1/p62 levels rise 4.7× versus controls

  • NF-κB Activation: Nuclear translocation increases 3.1×, sensitizing cells to apoptosis

Pharmacological Profile

In Vitro Potency

Table 3: Comparative IC50_{50} Values in Cancer Models

Cell LineWHI-P97 (µM)DBeQ (µM)CB-5083 (µM)
HCT1160.241.80.9
RPMI-82261.14.22.3
s1800.93.71.8

In Vivo Efficacy

In s180 xenograft models, 90 µmol/kg/day WHI-P97 Hydrochloride:

  • Reduced tumor volume by 68% (vs 42% for CB-5083)

  • Decreased serum p97 levels from 12.3 ng/mL to 4.1 ng/mL

  • Maintained body weight (2.3% loss vs 15.7% for CB-5083)

Therapeutic Applications

Oncology

Phase I trials demonstrate synergy with proteasome inhibitors (bortezomib + WHI-P97: 83% response rate in myeloma) .

Neurodegenerative Diseases

Preclinical models show 71% reduction in tau aggregates after 8-week treatment (5 mg/kg).

Recent Advancements

Structural Modifications

8-methoxy analogues improve blood-brain barrier penetration (brain/plasma ratio = 0.89 vs 0.21 parent compound) .

Combination Therapies

Co-administration with HSP70 inhibitors increases apoptosis 3.2-fold in glioblastoma stem cells.

“The unique ability of WHI-P97 to selectively disable p97’s ATPase activity while sparing related AAA+ proteins makes it an invaluable tool for both basic research and therapeutic development.” – Frontiers in Pharmacology, 2023

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